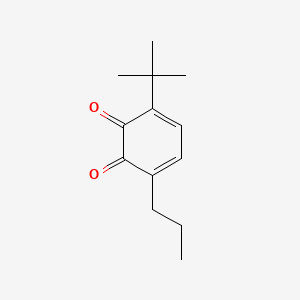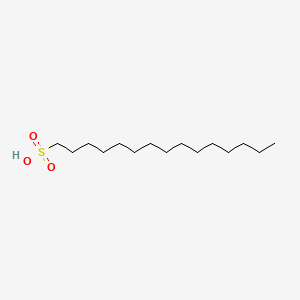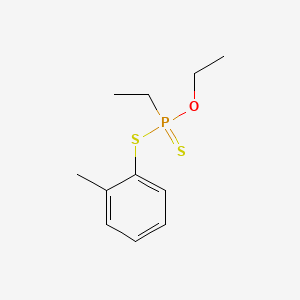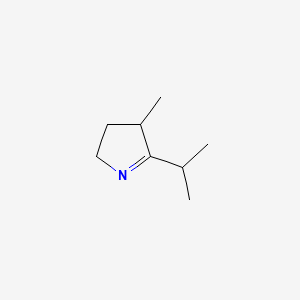
1,3-Dioxolane-4-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-butanol: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-butanol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the reaction of halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of an alcohol or carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and chemoselective catalysts such as zirconium tetrachloride (ZrCl4) for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxolane-4-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane-4-butanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dioxolane-4-butanol involves its ability to undergo ring-opening polymerization (ROP) to form functional poly(α-hydroxy acid)s (PAHAs) . This process is facilitated by catalysts such as salen aluminium, which provide a balance of reactivity and selectivity . The compound’s ability to form stable solid electrolyte interphases (SEI) in lithium metal batteries is attributed to the formation of fluorine- and boron-rich interfaces .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring containing two oxygen atoms.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness: 1,3-Dioxolane-4-butanol is unique due to its specific ring structure and the presence of a butanol group, which imparts distinct chemical properties and reactivity compared to other 1,3-dioxolanes and 1,3-dioxanes .
Propriétés
Numéro CAS |
3357-46-8 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C7H14O3/c8-4-2-1-3-7-5-9-6-10-7/h7-8H,1-6H2 |
Clé InChI |
KRNYIXPUTGIQOG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCO1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
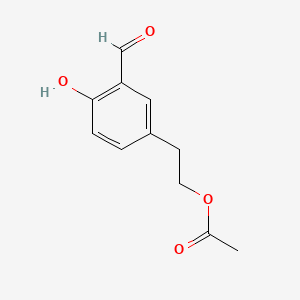

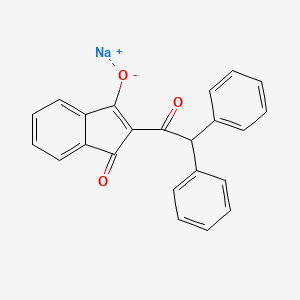
![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
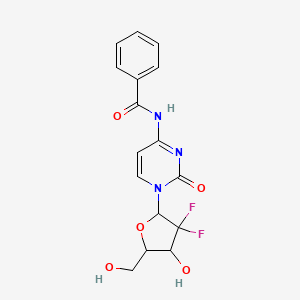
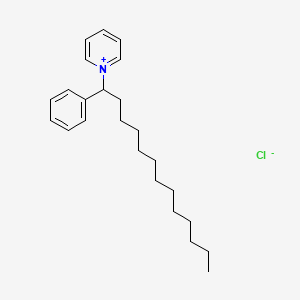

![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)
